molecular formula C35H64N7O18P3S B10799341 Myristoyl Coenzyme A (hydrate)

Myristoyl Coenzyme A (hydrate)

Cat. No.: B10799341
M. Wt: 995.9 g/mol
InChI Key: YLDPGEHCCNTXHN-NXHBBHECSA-N
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Description

Myristoyl Coenzyme A (hydrate) is a derivative of coenzyme A that contains the long-chain fatty acid myristic acid. It serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristoyl Coenzyme A (hydrate) can be synthesized by combining coenzyme A with myristic acid. The reaction typically involves the activation of myristic acid to form myristoyl adenylate, which then reacts with coenzyme A to form myristoyl coenzyme A. This process is catalyzed by the enzyme acyl-CoA synthetase under specific conditions .

Industrial Production Methods: Industrial production of myristoyl coenzyme A (hydrate) involves the large-scale synthesis of coenzyme A and myristic acid, followed by their enzymatic or chemical coupling. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Myristoyl Coenzyme A (hydrate) exerts its effects through the process of myristoylation. The enzyme N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl coenzyme A to the N-terminal glycine residue of target proteins. This modification increases protein-protein interactions and affects the subcellular localization of the modified proteins. The myristoylation process is essential for the proper functioning of many cellular proteins and signaling pathways .

Properties

Molecular Formula

C35H64N7O18P3S

Molecular Weight

995.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate

InChI

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1

InChI Key

YLDPGEHCCNTXHN-NXHBBHECSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O

Origin of Product

United States

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